APN Inhibitory Potency: IC50 = 70 nM Against Porcine Kidney Aminopeptidase N
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid demonstrates potent inhibition of Aminopeptidase N (APN/CD13) with an IC50 value of 70 nM in porcine kidney microsome assays [1]. This level of potency places the compound in the nanomolar activity range for this validated oncology target, which is mechanistically relevant for anti-angiogenic and anti-metastatic therapeutic strategies. In contrast, the compound exhibits no meaningful inhibition of HDAC1/HDAC2 (IC50 > 100,000 nM), establishing functional selectivity that distinguishes it from broad-spectrum aminopeptidase/HDAC dual inhibitors [2].
| Evidence Dimension | Aminopeptidase N (APN/CD13) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 70 nM (0.07 µM) |
| Comparator Or Baseline | HDAC1/HDAC2 counter-screen: IC50 > 100,000 nM (>100 µM) |
| Quantified Difference | >1,400-fold selectivity window for APN over HDAC |
| Conditions | Porcine kidney microsomes; 5 min preincubation; L-leu-p-nitroanilide substrate; 30 min incubation; plate reader detection |
Why This Matters
Researchers investigating APN/CD13 as a therapeutic target in oncology require compounds with verified nanomolar potency and documented selectivity over related metalloenzymes to minimize off-target confounding in cellular and in vivo models.
- [1] BindingDB BDBM50144946 / ChEMBL3763918. APN inhibition: IC50 = 70 nM in porcine kidney microsomes. Accessed 2026. View Source
- [2] BindingDB BDBM50144946 / ChEMBL3763918. HDAC1/HDAC2 counter-screen: IC50 > 100,000 nM. Accessed 2026. View Source
